molecular formula C23H25FN2O3S B2962261 1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892769-13-0

1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

Cat. No.: B2962261
CAS No.: 892769-13-0
M. Wt: 428.52
InChI Key: RZQXOVYGBBLFHD-UHFFFAOYSA-N
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Description

1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Pharmacological Screening

Compounds with fluoro-substituted benzothiazoles and sulphonamido quinazolinyl imidazole groups have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds showcase the potential of fluorinated sulfonyl compounds in developing new antimicrobial and pharmacological agents (Patel et al., 2009).

Material Science and OLEDs

New sulfone-based electron-transport materials with high triplet energy have been synthesized for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). This research demonstrates the utility of sulfonyl and fluorinated compounds in creating high-efficiency electronic materials, which could include compounds similar to the one (Jeon et al., 2014).

Synthetic Chemistry and Catalysis

The synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution highlights the importance of fluorinated compounds in synthetic organic chemistry. Such methodologies could be applicable in the synthesis or modification of the compound , demonstrating the versatility of fluorinated and sulfonyl compounds in complex organic syntheses (Ichikawa et al., 2006).

Properties

IUPAC Name

1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-3-16-7-9-17(10-8-16)30(28,29)22-15-25(4-2)20-14-21(26-11-5-6-12-26)19(24)13-18(20)23(22)27/h7-10,13-15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQXOVYGBBLFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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